molecular formula C9H7ClN4 B8350004 6-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile

6-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Cat. No. B8350004
M. Wt: 206.63 g/mol
InChI Key: TUUHRSOIRVKPSV-UHFFFAOYSA-N
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Patent
US07687515B2

Procedure details

Ytterbium triflate (75 mg) was added to a solution of 3-amino-6-chloro-4-ethyl-amino-pyridine-2-carbonitrile (1.41 g) in triethyl orthoformate (50 mL). The mixture was heated at 120° C. under stirring for 2.5 hours, than concentrated under reduced pressure. The residue was chromatographed (eluent: dichloromethane/ethyl acetate 9/1) to yield a solid which was triturated with diethyl ether and filtered off to afford the title compound (0.973 g, 66%) as white crystals (mp=138° C.). 1H NMR (CDCl3) δ: 8.17 (s, 1H); 7.62 (s, 1H); 4.31 (q, J=8 Hz, 2H); 1.62 (t, J=8 Hz, 3H). 13C NMR (CDCl3) δ: 147.5, 143.8, 142.9, 141.7, 124.0, 114.1, 109.2, 40.9, 15.2.
Quantity
75 mg
Type
reactant
Reaction Step One
Name
3-amino-6-chloro-4-ethyl-amino-pyridine-2-carbonitrile
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[O-]S(C(F)(F)F)(=O)=O.[Yb+3].[O-]S(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O.[NH2:26][C:27]1[C:28]([C:37]#[N:38])=[N:29][C:30]([Cl:36])=[C:31](N)[C:32]=1CC>C(OCC)(OCC)OCC>[Cl:36][C:30]1[N:29]=[C:28]([C:37]#[N:38])[C:27]2[N:26]=[CH:28][N:29]([CH2:30][CH3:31])[C:32]=2[CH:31]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.[Yb+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F
Name
3-amino-6-chloro-4-ethyl-amino-pyridine-2-carbonitrile
Quantity
1.41 g
Type
reactant
Smiles
NC=1C(=NC(=C(C1CC)N)Cl)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
under stirring for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
than concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (eluent: dichloromethane/ethyl acetate 9/1)
CUSTOM
Type
CUSTOM
Details
to yield a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=CC2=C(C(=N1)C#N)N=CN2CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.973 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 131.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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